molecular formula C25H27N3O3 B10985084 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B10985084
M. Wt: 417.5 g/mol
InChI Key: RVZQNYLXUBJHOE-UHFFFAOYSA-N
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Description

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyridinone moiety. Its chemical formula is C21H26N2O3, and it has a molecular weight of 354.45 g/mol .

Preparation Methods

The synthesis of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one involves several steps. One common method includes the reaction of 4-hydroxy-6-methyl-2-pyridone with 2-bromoethyl diphenylmethyl piperazine under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridone attacks the bromoethyl group, forming the desired product .

These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate the activity of downstream signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

1-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one

InChI

InChI=1S/C25H27N3O3/c1-19-16-22(29)17-23(30)28(19)18-24(31)26-12-14-27(15-13-26)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16-17,25,29H,12-15,18H2,1H3

InChI Key

RVZQNYLXUBJHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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